Cas no 2648936-49-4 ((2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid)

2648936-49-4 structure
Nome del prodotto:(2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid
(2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1546200
- 2648936-49-4
- (2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
- (2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid
-
- Inchi: 1S/C31H34N2O6/c1-19(29(34)33-28(30(35)36)21(3)38-17-22-11-5-4-6-12-22)20(2)32-31(37)39-18-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,19-21,27-28H,17-18H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)/t19?,20?,21-,28+/m1/s1
- Chiave InChI: PPGUWXQMGXAEMS-ICKVPVAGSA-N
- Sorrisi: O(C(NC(C)C(C)C(N[C@H](C(=O)O)[C@@H](C)OCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 530.24168681g/mol
- Massa monoisotopica: 530.24168681g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 39
- Conta legami ruotabili: 12
- Complessità: 808
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 114Ų
- XLogP3: 4.7
(2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546200-0.05g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1546200-1000mg |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1546200-0.1g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1546200-5000mg |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1546200-500mg |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1546200-0.5g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546200-5.0g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1546200-10.0g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1546200-0.25g |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1546200-50mg |
(2S,3R)-3-(benzyloxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid |
2648936-49-4 | 50mg |
$2829.0 | 2023-09-25 |
(2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2648936-49-4 ((2S,3R)-3-(benzyloxy)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid) Prodotti correlati
- 164033-11-8((1R)-1-isocyanatopropylbenzene)
- 1001754-73-9(4-(4-(Piperidin-4-yl)pyrimidin-2-yl)morpholine)
- 1448133-62-7(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)
- 1021211-24-4(8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2228441-36-7(2-(3,6-dichloropyridazin-4-yl)-3,3,3-trifluoropropan-1-amine)
- 1303526-75-1(2,5-dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide)
- 1875716-85-0(5-Bromo-2-[(4-methylpiperidin-4-yl)oxy]pyrimidine)
- 1226156-08-6(2-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 1190313-54-2(3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine)
- 2138405-99-7(2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
